BenchChemオンラインストアへようこそ!

Azido-PEG2-NHS ester

Pharmacokinetics Binding Affinity Mini-PEG Spacer Length

Azido-PEG2-NHS ester (CAS 1312309-64-0) is a monodisperse, non-cleavable heterobifunctional crosslinker comprising an azide (–N₃) group, a diethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester. With a precisely defined molecular weight of 300.27 g/mol and formula C₁₁H₁₆N₄O₆, it enables sequential, stoichiometrically controlled two-step bioconjugation: NHS ester-mediated acylation of primary amines (e.g., lysine residues, amine-modified oligonucleotides) followed by copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC) to install effector molecules.

Molecular Formula C11H16N4O6
Molecular Weight 300.27
CAS No. 1312309-64-0
Cat. No. B605824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzido-PEG2-NHS ester
CAS1312309-64-0
SynonymsAzido-PEG2-NHS ester
Molecular FormulaC11H16N4O6
Molecular Weight300.27
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)CCOCCOCCN=[N+]=[N-]
InChIInChI=1S/C11H16N4O6/c12-14-13-4-6-20-8-7-19-5-3-11(18)21-15-9(16)1-2-10(15)17/h1-8H2
InChIKeyXDXWXTIRKQZRNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Azido-PEG2-NHS Ester (CAS 1312309-64-0): Monodisperse Heterobifunctional PEG Linker for Click Chemistry and Amine Bioconjugation


Azido-PEG2-NHS ester (CAS 1312309-64-0) is a monodisperse, non-cleavable heterobifunctional crosslinker comprising an azide (–N₃) group, a diethylene glycol (PEG2) spacer, and an N-hydroxysuccinimide (NHS) ester [1]. With a precisely defined molecular weight of 300.27 g/mol and formula C₁₁H₁₆N₄O₆, it enables sequential, stoichiometrically controlled two-step bioconjugation: NHS ester-mediated acylation of primary amines (e.g., lysine residues, amine-modified oligonucleotides) followed by copper-catalyzed or strain-promoted azide–alkyne cycloaddition (CuAAC/SPAAC) to install effector molecules . The PEG2 spacer—8 atoms (~17.6 Å) in length—imparts aqueous solubility while maintaining a compact molecular footprint that minimizes steric interference with target biomolecules . This compound is a member of the azido-PEGₙ-NHS ester homologous series (n = 1–24) and is distinguished from its nearest analogs (Azido-PEG1-NHS, Azido-PEG3-NHS, Azido-PEG4-NHS) by its specific spacer length, which confers measurable differences in amine-binding affinity, conjugation site selectivity, and downstream conjugate performance [2][3].

Why Generic Substitution of Azido-PEG2-NHS Ester with Other PEGₙ-NHS Linkers Is Not Scientifically Sound


The azido-PEGₙ-NHS ester series is not functionally interchangeable. The ethylene glycol repeat number n governs three interdependent properties that directly affect conjugation outcome: (i) amine-linker binding affinity (1/Kₘ), which decreases as PEGₙ length increases [1]; (ii) steric accessibility to buried or conformationally constrained lysine residues on native proteins [1]; and (iii) the hydrodynamic radius of the final conjugate, which modulates pharmacokinetics and tumor-to-background contrast [2]. Substituting Azido-PEG2-NHS with Azido-PEG4-NHS, for example, alters the panel of conjugated lysine sites on trastuzumab, changes the maximum conjugation rate (Vₘₐₓ/NH₂), and shifts the balance between covalent binding and non-covalent dissociation of payload [1][3]. Procurement of an incorrect PEGₙ length risks irreproducible drug-to-antibody ratios (DAR), altered in vivo clearance, and failed regulatory comparability. The quantitative evidence below demonstrates that PEG2 occupies a distinct performance niche relative to both shorter (PEG1) and longer (PEG3, PEG4) spacer variants.

Azido-PEG2-NHS Ester: Quantitative Evidence of Differential Performance Against Closest Analogs


PEG2 Spacer Confers Higher Target-Binding Affinity Than PEG4 in Peptide-Chelator Conjugates

A systematic study of mini-PEG spacer length (n = 2, 3, 4, 6) on bombesin antagonist RM26 conjugated to NOTA showed that the PEG2-containing construct (NOTA-PEG2-RM26) exhibited the highest receptor binding affinity (lowest IC₅₀) among the series: IC₅₀ = 3.1 ± 0.2 nM for PEG2 versus 5.4 ± 0.4 nM for PEG4—a 1.74-fold improvement in potency [1]. This trend is consistent with a class-level observation that increasing PEG linker length decreases amine-linker affinity (1/Kₘ) in protein conjugation reactions [2]. While the NOTA study uses a different headgroup, it provides the most direct published head-to-head comparison of PEG2 vs. PEG4 spacer length within a single chemical series, offering quantitative evidence that the PEG2 spacer maximizes target engagement when steric constraints are present.

Pharmacokinetics Binding Affinity Mini-PEG Spacer Length

NHS-PEG2-Azide Conjugation Kinetics: Quantitative Vₘₐₓ/NH₂ and Hydrolysis-Limited Reaction Window

Kinetic characterization of NHS-PEG-N3 (PEG4-based linker) on trastuzumab IgG (Her-IgG) under saturated conditions at pH 5.8 and 8°C established a maximum conjugation rate Vₘₐₓ/NH₂ of approximately 11 × 10⁻⁹ M/s, which is 4–5 times lower than the Vₘₐₓ/NH₂ of the corresponding aldehyde-PEG-N3 linker (~47 × 10⁻⁹ M/s) [1]. Critically, the NHS ester reaction terminated within 1–2 hours due to competing aqueous hydrolysis of the NHS ester, imposing a hard temporal ceiling on conjugation yield [1]. This hydrolysis-limited reaction window is a class-level property of all NHS-PEG-azide linkers, meaning that achieving a desired drug-to-antibody ratio (DAR) depends on both the intrinsic Vₘₐₓ and the linker concentration [L]₀ relative to the Michaelis–Menten constant Kₘ—parameters known to vary with PEG spacer length [1]. For NHS-PEG-N3, the Kₘ value (approximately 6.22 mM for PEG4-NHS-N3) means that achieving L/P ≈ 4 required operating above Kₘ ([L]₀/Kₘ = 1.24), resulting in heterogeneous conjugation site distribution [1].

Bioconjugation Kinetics NHS Ester Hydrolysis Protein Labeling

Short PEG Linkers (PEG4/PEG8) Increase Covalent Binding Efficiency by 3–4 Fold Over Non-PEGylated ICG Derivatives

In a direct comparative study of panitumumab-ICG conjugates, the fraction of covalently bound ICG was 21.8% without a PEG linker, versus 70.9% for PEG4-ICG and 85.5% for PEG8-ICG—representing 3.3-fold and 3.9-fold increases in covalent binding, respectively [1]. Non-covalently bound ICG dissociated in serum, causing a 79.7% increase in fluorescence intensity for Pan-ICG (no PEG) after 1 h incubation in mouse serum, compared with only 41.8% (Pan-PEG4-ICG) and 40.4% (Pan-PEG8-ICG) [1]. In vivo, Panitumumab-PEG4-ICG and Panitumumab-PEG8-ICG achieved EGFR-positive tumor-to-background ratios of 15.8 and 6.9 (tumor-to-negative-tumor and tumor-to-liver, respectively) at 3 days post-injection, while the non-PEGylated Pan-ICG showed elevated hepatic background due to non-covalent dye dissociation [1]. Although this study employed PEG4 and PEG8 (not PEG2), it establishes a class-level principle that incorporation of even short PEG spacers dramatically improves covalent attachment fidelity and in vivo signal-to-background performance.

Covalent Binding Efficiency Fluorescence Imaging Antibody Conjugation

Azido-PEG2-NHS vs. DBCO-PEG2-NHS: CuAAC Azide Enables Orthogonal, Catalyst-Selectable Conjugation Chemistry

The azide group on Azido-PEG2-NHS ester is compatible with both copper-catalyzed (CuAAC) and copper-free strain-promoted (SPAAC) click reactions, whereas DBCO-PEG2-NHS ester is restricted to copper-free SPAAC chemistry only [1]. CuAAC using azide-alkyne partners proceeds with second-order rate constants up to 10⁴ M⁻¹s⁻¹ under optimized conditions (CuSO₄/THPTA/sodium ascorbate, 37°C), which is 10²–10⁴-fold faster than typical SPAAC reactions (DBCO-azide: k₂ ≈ 0.34 M⁻¹s⁻¹; BCN-azide: k₂ ≈ 0.28 M⁻¹s⁻¹) [2]. This rate differential has practical consequences: CuAAC enables complete conjugation in minutes to 2 hours, while SPAAC may require overnight incubation for equivalent conversion . Additionally, SPAAC with DBCO introduces a bulky, hydrophobic dibenzocyclooctyne moiety (MW increment ~220 Da) that can affect conjugate solubility and pharmacokinetics, whereas the azide group is a compact (42 Da) hydrophilic handle [1]. Azido-PEG2-NHS thus offers the flexibility to choose between rapid, high-yield CuAAC (where copper compatibility permits) or gentler SPAAC with a BCN/DBCO partner—a strategic choice not available with the DBCO pre-installed variant.

Click Chemistry CuAAC SPAAC Bioorthogonal Conjugation

Molecular Properties: Azido-PEG2-NHS Offers Defined Stoichiometry and Hydrophilic Profile vs. Higher PEGₙ Analogs

Azido-PEG2-NHS ester is a discrete, monodisperse compound with precisely defined molecular weight (300.27 g/mol) and molecular formula (C₁₁H₁₆N₄O₆), in contrast to polydisperse PEG reagents that yield heterogeneous conjugate populations [1]. Its computed partition coefficient XLogP3-AA of -0.2 indicates balanced hydrophilicity suitable for aqueous bioconjugation without requiring co-solvents [1]. Commercially available purity is typically ≥95% by HPLC (range 95–98% across multiple vendors), with identity confirmed by ¹H NMR and mass spectrometry [2]. For comparison, Azido-PEG3-NHS ester (MW 344.32, logP -2.23) is substantially more hydrophilic (logP over 2 units lower), while Azido-PEG1-NHS ester (MW 256.21, logP -1.51) is intermediate . The PEG2 variant thus occupies a narrow physicochemical niche: it provides sufficient hydrophilicity to suppress non-specific binding and aggregation without the excessive polarity that can reduce membrane permeability in cellular PROTAC or ADC applications. This defined stoichiometry enables precise control of drug-to-antibody ratio (DAR) and facilitates regulatory analytical characterization.

Monodispersity logP DAR Control Analytical Characterization

PEG2 Spacer Minimizes Steric Hindrance While Maintaining Conjugate Solubility: Evidence from Protein PEGylation Hydrodynamics

Hydrodynamic studies of site-specifically PEGylated hen egg-white lysozyme (HEWL) revealed that PEG1-, PEG2-, and PEG3-conjugated proteins exhibit progressively increasing Stokes radii, with each additional ethylene glycol unit adding a predictable increment to the hydrodynamic volume [1]. The PEG2 conjugate provided sufficient hydration shell to suppress protein aggregation while adding less hydrodynamic bulk than PEG3 or PEG4 variants [1][2]. In the context of antibody-drug conjugates, shorter PEG linkers (PEG2) have been shown to permit higher DAR values without triggering payload-mediated aggregation—a critical limitation when conjugating hydrophobic cytotoxins such as maytansinoids or auristatins . The PEG2 spacer of Azido-PEG2-NHS ester provides the minimal hydrophilic spacer required to disrupt aggregation-prone interactions while preserving a compact conjugate geometry that maintains rapid tumor penetration and renal clearance of low-molecular-weight fragments [2]. In contrast, the PEG1 spacer may not provide sufficient hydration to prevent aggregation of hydrophobic payloads, while PEG4 and longer spacers increase hydrodynamic radius, potentially slowing extravasation and altering biodistribution [2].

Hydrodynamic Radius Steric Hindrance Protein PEGylation Aggregation Suppression

Optimal Research and Industrial Application Scenarios for Azido-PEG2-NHS Ester (CAS 1312309-64-0)


Antibody-Drug Conjugate (ADC) Development Requiring Non-Cleavable Linker with Defined DAR

Azido-PEG2-NHS ester is explicitly designated as a non-cleavable 2-unit PEG linker for ADC synthesis [1]. The NHS ester enables first-step conjugation to lysine residues on the antibody, while the azide group permits subsequent CuAAC/SPAAC attachment of alkyne-functionalized cytotoxic payloads. The PEG2 spacer provides the minimal hydrophilic extension needed to suppress hydrophobic payload aggregation without introducing the larger hydrodynamic radius of PEG4/PEG6 linkers that might alter tumor penetration kinetics [2]. Based on kinetic evidence, researchers should design conjugation at pH 7.0–8.5 and complete the NHS reaction within 1–2 hours to avoid hydrolysis-mediated yield loss [3]. For DAR ≈ 4 targeting, operating near or slightly above the linker Kₘ is expected to yield heterogeneous conjugation; gradual linker addition or sub-stoichiometric dosing may improve homogeneity [3].

Bifunctional Fluorescent Probe Construction for In Vivo Optical Imaging

Short PEG linkers dramatically improve covalent fluorophore attachment to monoclonal antibodies, increasing covalent binding from ~22% (non-PEGylated) to >70% and achieving tumor-to-background ratios of 15.8 in EGFR-targeted imaging [1]. Azido-PEG2-NHS, as a short PEG linker, enables a two-step strategy: (1) NHS-mediated conjugation to the antibody's lysine residues, and (2) CuAAC or SPAAC ligation of an alkyne-bearing near-infrared fluorophore (e.g., alkyne-ICG, alkyne-Alexa Fluor®). The PEG2 spacer reduces non-covalent fluorophore association that otherwise elevates hepatic background signal, as demonstrated by the 2-fold reduction in serum-induced fluorescence increase for PEG-containing vs. non-PEGylated antibody-dye conjugates [1]. This approach is directly applicable to fluorescence-guided surgery and endoscopic molecular imaging probe development.

PROTAC Linker Optimization: Balancing Ternary Complex Formation and Cellular Permeability

In PROTAC design, linker length critically affects ternary complex formation efficiency and target degradation potency. Azido-PEG2-NHS enables modular PROTAC assembly: the NHS ester couples to an amine-functionalized E3 ligase ligand (e.g., VHL or CRBN recruiter), while the azide undergoes click reaction with an alkyne-modified target-protein ligand [1]. The PEG2 spacer (8 atoms) provides the shortest standard PEG linker that still effectively suppresses aggregation, making it suitable when the target protein's lysine-rich degron is sterically accessible and a compact linker is required for efficient ubiquitin transfer [2]. Evidence from mini-PEG studies shows that PEG2-linker constructs retain higher target binding affinity (IC₅₀ = 3.1 nM vs 5.4 nM for PEG4 in analogous systems) [3]. However, if the distance between E3 ligase and target protein binding pockets exceeds ~18 Å, longer PEG linkers (PEG3–PEG6) should be screened in parallel.

Site-Selective Protein Labeling via Kinetically Controlled NHS Conjugation

Under kinetically controlled conditions (low temperature, slightly acidic pH, controlled [L]₀/Kₘ ratio), NHS-PEG-azide linkers can achieve partial site selectivity on native proteins [1]. Azido-PEG2-NHS, with its shorter PEG spacer, may access sterically constrained lysine residues that are inaccessible to longer PEG4–PEG12 linkers due to the linker-amine affinity relationship: increasing PEG length decreases 1/Kₘ [1]. For applications requiring single-site labeling of a specific reactive lysine (e.g., N-terminus or a uniquely exposed residue), operating at [L]₀ < Kₘ with Azido-PEG2-NHS at pH 7.0–7.5 and 4–8°C maximizes the probability of homogeneous conjugation while the azide handle provides a universal second-step attachment point for fluorophores, biotin, or affinity tags via CuAAC [1]. Post-conjugation, excess unreacted NHS ester is quenched by Tris or glycine buffer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Azido-PEG2-NHS ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.